molecular formula C6H6F2N2O2S B13627682 4-(Difluoromethyl)pyridine-2-sulfonamide

4-(Difluoromethyl)pyridine-2-sulfonamide

Cat. No.: B13627682
M. Wt: 208.19 g/mol
InChI Key: BGDGRCYHHUJGKW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with a difluoromethyl group and a sulfonamide group. The presence of fluorine atoms in the compound imparts unique physicochemical properties, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and sodium periodate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives, reduced sulfonamides, and substituted pyridine compounds .

Scientific Research Applications

4-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also participate in hydrogen bonding and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the difluoromethyl and sulfonamide groups enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

4-(difluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H,(H2,9,11,12)

InChI Key

BGDGRCYHHUJGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)S(=O)(=O)N

Origin of Product

United States

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